N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide
Description
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- 6-Acetyl group: Enhances lipophilicity and modulates electronic properties.
- 3-(Ethanesulfonyl)benzamide moiety: The ethanesulfonyl group improves solubility and may influence target binding affinity compared to smaller sulfonyl analogs (e.g., methanesulfonyl) .
Its synthesis likely follows protocols similar to thienopyridine derivatives, involving cyclocondensation of aminothiophenes with activated carbonyl intermediates .
Properties
IUPAC Name |
N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-ethylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-3-28(25,26)14-6-4-5-13(9-14)18(24)21-19-16(10-20)15-7-8-22(12(2)23)11-17(15)27-19/h4-6,9H,3,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYKYIXVBDSMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide typically involves multiple steps. One common method starts with the preparation of the thieno[2,3-c]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid can yield thieno[2,3-c]pyridine derivatives .
The final step involves the coupling of the thieno[2,3-c]pyridine intermediate with 3-ethylsulfonylbenzoyl chloride under basic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethylsulfonyl group.
Scientific Research Applications
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Table 1: Key Comparisons
Key Findings:
This difference may enhance pharmacokinetic properties in vivo. In contrast, the methanesulfonyl analog (CAS 896293-77-9) is smaller and may exhibit faster metabolic clearance due to reduced steric hindrance .
This could improve target selectivity in kinase inhibition. Compound 7a () shares a cyano-substituted thiophene but lacks the fused pyridine system, limiting its conformational stability for high-affinity binding .
Functional Group Synergy: The acetyl-cyano-sulfonyl triad in the target compound creates a balanced electronic profile, whereas 7a and 7b () rely on pyrazole-thiophene interactions, which may reduce metabolic stability .
Synthetic Accessibility: The target compound’s synthesis likely requires multi-step protocols similar to 7a/7b, involving malononitrile or cyanoacetate intermediates under basic conditions . However, introducing the ethanesulfonyl group necessitates additional sulfonation steps .
Research and Development Notes
- Biological Data Gaps: No peer-reviewed studies directly evaluate the target compound’s activity. Prioritize in vitro kinase profiling (e.g., JAK2, EGFR) to validate hypotheses.
- Structural Optimization : Substituting the ethanesulfonyl with a propanesulfonyl group could further modulate solubility and target engagement.
Biological Activity
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-3-(ethanesulfonyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including antibacterial and anticancer properties, as well as its structure-activity relationships (SAR).
Structural Overview
The compound features a thienopyridine core structure with multiple functional groups that contribute to its biological activity:
- Thienopyridine Core : Provides a scaffold for biological interaction.
- Acetyl Group : Enhances lipophilicity and may influence receptor binding.
- Cyano Group : Increases reactivity and potential for interaction with biological targets.
- Ethanesulfonyl Group : May improve solubility and bioavailability.
Antibacterial Properties
Preliminary studies indicate that this compound exhibits notable antibacterial activity. The mechanisms of action may include:
- Disruption of Cell Wall Synthesis : Similar compounds have shown efficacy in inhibiting bacterial cell wall formation.
- Inhibition of Metabolic Pathways : The presence of the cyano group suggests potential interference with metabolic processes essential for bacterial survival.
| Compound | Activity | Mechanism |
|---|---|---|
| N-{6-acetyl-3-cyano...} | Antibacterial | Disruption of cell wall synthesis |
| 6-Acetylthieno[2,3-c]pyridine | Antimicrobial | Inhibition of metabolic pathways |
| 4-Methylbenzamide | Moderate antibacterial | Simple amide structure |
Anticancer Activity
The compound also shows promise as an anticancer agent. Research indicates that it may target specific molecular pathways involved in cancer cell proliferation and survival:
- Inhibition of Tumor Growth : Compounds with similar structural features have been reported to inhibit tumor growth in various cancer cell lines.
- Targeting Molecular Pathways : The thienopyridine structure may interact with key proteins involved in cancer progression.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives of thienopyridine exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antibacterial effects.
- Anticancer Potential : Research on thienopyridine derivatives revealed their ability to induce apoptosis in cancer cells through the activation of caspase pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Functional Group Influence : The presence of cyano and acetyl groups enhances reactivity and potential interactions with biological targets.
- Core Structure Variations : Modifications to the thienopyridine core can lead to variations in potency and selectivity against specific bacterial strains or cancer types.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
